molecular formula C22H29N3O3 B13713098 2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide

2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide

Cat. No.: B13713098
M. Wt: 383.5 g/mol
InChI Key: UXRBLURDLHFZSS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a methoxyphenoxy group, a piperazinylmethyl group, and a phenylpropanamide backbone. It is often studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenoxy)propanol. This intermediate is then reacted with 4-[(4-methyl-1-piperazinyl)methyl]aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the context and the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)-N-[4-[(4-chlorophenyl)methyl]phenyl]propanamide
  • 2-(4-Methoxyphenoxy)-N-[4-[(4-fluorophenyl)methyl]phenyl]propanamide

Uniqueness

2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenoxy group and piperazinylmethyl moiety contribute to its reactivity and potential therapeutic effects, distinguishing it from similar compounds .

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]propanamide

InChI

InChI=1S/C22H29N3O3/c1-17(28-21-10-8-20(27-3)9-11-21)22(26)23-19-6-4-18(5-7-19)16-25-14-12-24(2)13-15-25/h4-11,17H,12-16H2,1-3H3,(H,23,26)

InChI Key

UXRBLURDLHFZSS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C)OC3=CC=C(C=C3)OC

Origin of Product

United States

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